![molecular formula C23H24N4O2 B11238139 3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11238139.png)
3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structural features, which include a carbazole moiety and an oxazolo[5,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Moiety: The carbazole moiety can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.
Construction of the Oxazolo[5,4-b]pyridine Core: This step involves the condensation of a pyridine derivative with an appropriate oxazole precursor, followed by cyclization.
Coupling of the Carbazole and Oxazolo[5,4-b]pyridine Units: The final step involves the coupling of the carbazole and oxazolo[5,4-b]pyridine units through a suitable linker, such as an amide bond, under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding oxazole and pyridine derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
Applications De Recherche Scientifique
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: Intercalate into the DNA helix, disrupting the replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cellular metabolism, leading to cell death.
Modulate Signaling Pathways: Affect various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other oxazolo[5,4-b]pyridine derivatives and carbazole-based compounds.
Uniqueness
Structural Features: The unique combination of the carbazole moiety and oxazolo[5,4-b]pyridine core sets it apart from other compounds.
Biological Activity: Exhibits distinct biological activities, making it a promising candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C23H24N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-methyl-6-propan-2-yl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-12(2)19-11-16(20-13(3)27-29-23(20)26-19)22(28)25-18-10-6-8-15-14-7-4-5-9-17(14)24-21(15)18/h4-5,7,9,11-12,18,24H,6,8,10H2,1-3H3,(H,25,28) |
Clé InChI |
VJDAHAQUJNQPCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B11238057.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238061.png)
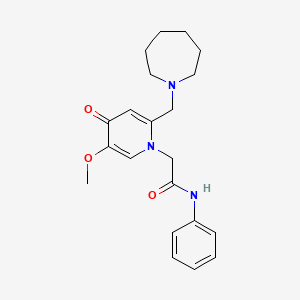

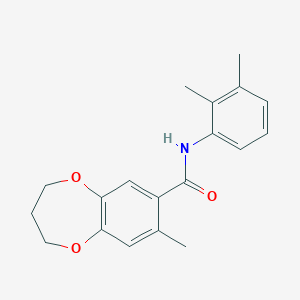
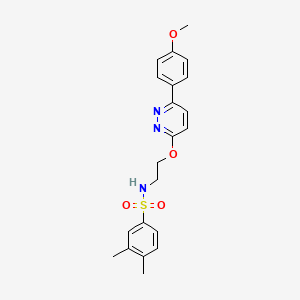
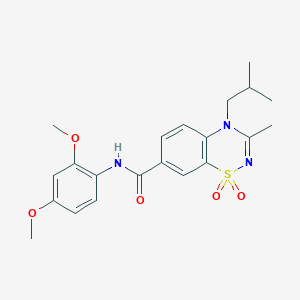
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238092.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11238100.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11238109.png)
![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238115.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B11238120.png)
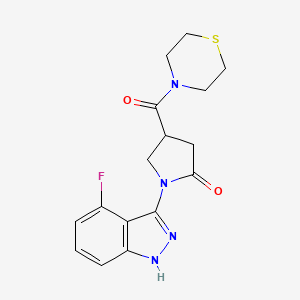
![N-(3-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238157.png)
